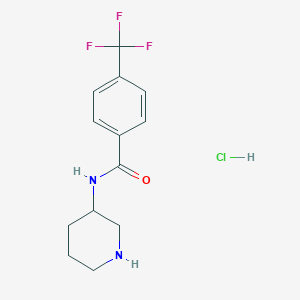
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
説明
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O and its molecular weight is 308.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- However, we can explore related compounds or analogs to gain insights. For instance, benzamides often interact with dopamine receptors, particularly D2-like receptors (D2, D3, and D4). These receptors play essential roles in neurotransmission and are implicated in various neurological and psychiatric conditions .
Target of Action
生物活性
N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-tubercular activity, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds structurally related to this compound. A series of benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, certain compounds exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The most promising compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis.
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 7e | Not reported | Not reported |
Cytotoxicity
The cytotoxicity of these compounds was assessed using HEK-293 human embryonic kidney cells, revealing that most tested compounds were nontoxic at the concentrations evaluated. This is crucial for developing safe therapeutic agents .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the para position of the phenolic ring has been shown to enhance biological activity significantly. SAR studies indicate that modifications in the benzamide structure can lead to variations in potency against M. tuberculosis and other biological targets . The inclusion of electron-withdrawing groups generally improves inhibitory activity.
Table 2: Summary of SAR Findings
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | -CF3 | Increased potency |
| Meta | -Cl | Moderate potency |
| Ortho | -OCH3 | Reduced activity |
Case Studies and Research Findings
In a systematic investigation into benzamide derivatives, several compounds were identified as having significant antifungal and insecticidal properties alongside their anti-tubercular effects. For instance, benzamides with various substituents showed promising results against Sclerotinia sclerotiorum, with inhibition rates exceeding those of control drugs like quinoxyfen .
特性
IUPAC Name |
N-piperidin-3-yl-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-5-3-9(4-6-10)12(19)18-11-2-1-7-17-8-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJWEPCAPBQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















